The IC50 for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 10 nM. The inhibition of the GABA-dependent Cl- current occurs at 5.3 nM.
Experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Flunitrazepam) showed no influence of Cloflubicyne up to 10 μM.
This is a potent non-competitive GABA antagonist, a convulsant and a laboratory insecticide. Organofluorate compound, synthetic
Cloflubicyne
CAS No.: 224790-70-9
Cat. No.: VC20765090
Molecular Formula: C11H6Cl2F6N2
Molecular Weight: 351.07 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 224790-70-9 |
---|---|
Molecular Formula | C11H6Cl2F6N2 |
Molecular Weight | 351.07 g/mol |
IUPAC Name | 5,6-dichloro-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile |
Standard InChI | InChI=1S/C11H6Cl2F6N2/c12-6-4-1-5(7(6)13)9(10(14,15)16,11(17,18)19)8(4,2-20)3-21/h4-7H,1H2 |
Standard InChI Key | NTESZNJQNKSALM-UHFFFAOYSA-N |
SMILES | C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl |
Canonical SMILES | C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl |
Overview of Cloflubicyne
Cloflubicyne is a synthetic chemical compound classified as a chlorinated derivative of bicyclic compounds. Its IUPAC name is 5,6-dichloro-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile, and it has the molecular formula
with a molecular weight of approximately 351.07 g/mol . Cloflubicyne is recognized for its pharmacological properties, particularly as an irreversible antagonist of the GABA receptor, which is crucial in the central nervous system's inhibitory signaling pathways.
Structural Formula
The structural formula for Cloflubicyne is depicted using the SMILES notation:
textC1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl
Mechanism of Action
Cloflubicyne acts primarily as a GABA receptor antagonist, leading to convulsant effects due to its ability to inhibit GABA's inhibitory function in the brain. This mechanism contributes to its classification as a potent convulsant agent, making it significant in neuropharmacological research .
Toxicity Profile
The compound exhibits high toxicity levels, with an LD50 (lethal dose for 50% of subjects) of approximately 0.1 mg/kg when administered intraperitoneally in mice . Such toxicity underscores the need for careful handling and consideration in any potential therapeutic applications.
Pharmacological Studies
Research indicates that Cloflubicyne has significant effects on neuronal excitability and may serve as a model compound for studying GABAergic dysfunctions in various neurological disorders.
Comparative Analysis with Other Compounds
The following table summarizes key characteristics of Cloflubicyne compared to other known GABA antagonists:
Compound Name | Molecular Formula | LD50 (mg/kg) | Mechanism |
---|---|---|---|
Cloflubicyne | C₁₁H₆Cl₂F₆N₂ | 0.1 | Irreversible GABA antagonist |
Bicuculline | C₁₁H₁₄N₂O₃ | 10 | Competitive GABA antagonist |
Picrotoxin | C₁₂H₁₄O₃S | 5 | Non-competitive GABA antagonist |
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